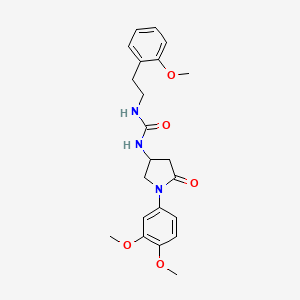

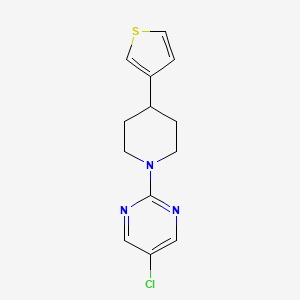

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxyphenethyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxyphenethyl)urea" is a derivative of diaryl ureas, which are significant in medicinal chemistry due to their potential therapeutic applications. Diaryl ureas have been extensively studied for their anticancer properties, and the design of such compounds often involves computer-aided techniques to optimize their biological activity against various cancer cell lines.

Synthesis Analysis

The synthesis of diaryl urea derivatives typically involves the formation of the urea linkage between an aryl moiety and a phenyl group that may contain various substituents to enhance biological activity. In the context of anticancer agents, one study reports the synthesis of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, which were evaluated for their antiproliferative activity against several cancer cell lines . Although the specific synthesis of "1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxyphenethyl)urea" is not detailed, the general approach to synthesizing such compounds involves creating the appropriate aryl and phenyl fragments and then linking them through a urea bond.

Molecular Structure Analysis

The molecular structure of diaryl urea derivatives is characterized by the presence of a urea moiety and one or more aryl groups. In a related compound, "1-(2,5-Dimethoxyphenyl)-3-(2-hydroxyethyl)urea," the 2,5-dimethoxyphenyl moiety is nearly planar, and the dihedral angle between the benzene ring and the urea plane is reported to be 13.86° . This suggests that in similar compounds, including the one of interest, the spatial arrangement of the aryl groups and the urea linkage is crucial for their biological activity.

Chemical Reactions Analysis

The chemical reactivity of diaryl ureas is influenced by the substituents on the aryl rings and the nature of the urea linkage. The presence of methoxy groups, as seen in the related compounds, can affect the electron density of the aryl rings and thus influence the compound's ability to interact with biological targets. The intramolecular hydrogen bonding within the molecule can also impact its reactivity and stability .

Physical and Chemical Properties Analysis

Diaryl ureas exhibit a range of physical and chemical properties that are important for their biological function. For instance, the intramolecular hydrogen bonding can stabilize the molecular structure, as observed in "1-(2,5-Dimethoxyphenyl)-3-(2-hydroxyethyl)urea" . The intermolecular hydrogen bonding can further influence the solubility and crystalline properties of these compounds. The specific physical and chemical properties of "1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxyphenethyl)urea" would need to be determined experimentally, but it is likely that they would be similar to those of related diaryl urea derivatives.

Scientific Research Applications

Anticancer Activities

Urea derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. For instance, a series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives were designed, synthesized, and showed significant antiproliferative effects on selected cancer cell lines. These compounds could serve as potential BRAF inhibitors for cancer treatment research (Jian Feng et al., 2020). Additionally, phenethylamine-based urea derivatives bearing various substituents demonstrated cytotoxicity against HeLa (human cervical cancer) and A549 (non-small cell lung carcinoma) cell lines, with some compounds showing potency comparable or superior to cisplatin, a common chemotherapy drug (F. B. Özgeriş & B. Özgeriş, 2021).

Enzyme Inhibition and Pharmacological Properties

Urea derivatives have also been investigated for their enzyme inhibition properties and potential pharmacological applications. For example, unsymmetrical 1,3-disubstituted ureas were synthesized and subjected to urease, β-glucuronidase, and snake venom phosphodiesterase enzyme inhibition assays, revealing variable degrees of inhibitory activity, and suggesting potential for further pharmacological exploration (Sana Mustafa, S. Perveen, & Ajmal Khan, 2014).

Supramolecular Chemistry

The conformational and tautomeric properties of ureido-N-iso-propyl,N’-4-(3-pyridin-2-one)pyrimidine compounds, which bear structural resemblance to the query compound, have been controlled through a supramolecular approach. These studies highlight the potential for using urea derivatives in molecular sensing and the design of novel materials (Adam Kwiatkowski, E. Kolehmainen, & B. Ośmiałowski, 2019).

properties

IUPAC Name |

1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-[2-(2-methoxyphenyl)ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O5/c1-28-18-7-5-4-6-15(18)10-11-23-22(27)24-16-12-21(26)25(14-16)17-8-9-19(29-2)20(13-17)30-3/h4-9,13,16H,10-12,14H2,1-3H3,(H2,23,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBKMNWGRJYXBQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NCCC3=CC=CC=C3OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxyphenethyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7,8-dimethyl-5-(pyridin-3-yl)[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B2531691.png)

![N-(2,4-difluorophenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2531692.png)

![2-(benzo[d][1,3]dioxol-5-yl)-5-((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2531695.png)

![1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B2531696.png)

![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2531704.png)

![3-[Methyl(prop-2-yn-1-yl)amino]-3-phenylpropan-1-ol](/img/structure/B2531707.png)